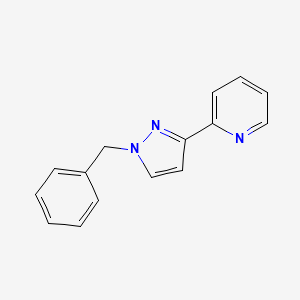

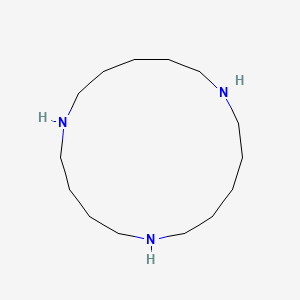

![molecular formula C13H17NO4 B12530856 L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)- CAS No. 842127-03-1](/img/structure/B12530856.png)

L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

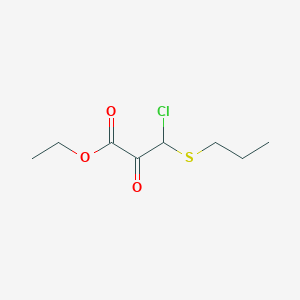

L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- es un compuesto químico con la fórmula molecular C₁₃H₁₇NO₄ y un peso molecular de 251.282 g/mol . Este compuesto es un derivado de la L-prolina, un aminoácido imino que juega un papel crucial en la estructura y función de las proteínas. La hidroxilación y la fenilmetoxi metilación de la L-prolina dan como resultado propiedades químicas únicas que hacen que este compuesto sea valioso en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- implica varios pasos, incluida la hidroxilación de la L-prolina y la posterior protección del grupo hidroxilo con un grupo fenilmetoxi metil. Las condiciones de reacción suelen implicar el uso de catalizadores y reactivos específicos para lograr la estereoquímica y el rendimiento deseados. Por ejemplo, se ha explorado la síntesis microbiana utilizando microorganismos modificados genéticamente para la producción de derivados hidroxilados de L-prolina .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto a menudo implican procesos de fermentación microbiana a gran escala. Estos procesos utilizan microorganismos modificados genéticamente para producir el compuesto en altos rendimientos y con alta pureza estereoquímica. El uso de fábricas celulares microbianas ha abierto nuevas vías para la producción ecológica y eficiente de derivados de L-prolina .

Análisis De Reacciones Químicas

Tipos de reacciones

L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El compuesto puede experimentar reacciones de reducción para formar alcoholes o aminas.

Sustitución: El grupo fenilmetoxi metil se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y el solvente, se optimizan para lograr los productos deseados.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto en la síntesis química.

Aplicaciones Científicas De Investigación

L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- tiene numerosas aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: Estudiado por su papel en la estructura y función de las proteínas, particularmente en la síntesis de colágeno.

Medicina: Investigado por sus potenciales efectos terapéuticos, incluidas las propiedades antioxidantes y antiinflamatorias.

Industria: Utilizado en la producción de productos farmacéuticos, cosméticos y aditivos alimentarios.

Mecanismo De Acción

El mecanismo de acción de L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- implica su interacción con objetivos moleculares y vías específicas. El derivado de prolina hidroxilado puede modular la actividad de enzimas y proteínas involucradas en la síntesis de colágeno y la señalización celular. Por ejemplo, puede influir en la fosforilación y activación de quinasas de proteínas y factores de transcripción, regulando así el metabolismo celular y el crecimiento .

Comparación Con Compuestos Similares

Compuestos similares

Trans-4-hidroxi-L-prolina: Un derivado hidroxilado de L-prolina con actividades biológicas similares.

Trans-3-hidroxi-L-prolina: Otro derivado de prolina hidroxilado con propiedades químicas distintas.

Análogos de hidroxiprolina: Diversos análogos sintéticos con modificaciones en el grupo hidroxilo o la cadena lateral.

Unicidad

L-Prolina, 4-hidroxi-5-[(fenilmetoxi)metil]-, (4S,5R)- es única debido a su estereoquímica específica y la presencia del grupo fenilmetoxi metil. Estas características confieren reactividad química y actividad biológica distintas, lo que la hace valiosa para aplicaciones especializadas en investigación e industria.

Propiedades

Número CAS |

842127-03-1 |

|---|---|

Fórmula molecular |

C13H17NO4 |

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

(2S,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO4/c15-12-6-10(13(16)17)14-11(12)8-18-7-9-4-2-1-3-5-9/h1-5,10-12,14-15H,6-8H2,(H,16,17)/t10-,11+,12-/m0/s1 |

Clave InChI |

FTFLVHUSRKHQFQ-TUAOUCFPSA-N |

SMILES isomérico |

C1[C@@H]([C@H](N[C@@H]1C(=O)O)COCC2=CC=CC=C2)O |

SMILES canónico |

C1C(C(NC1C(=O)O)COCC2=CC=CC=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)

![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)

![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)